10-Hydroxybenzo[h]quinoline

Ultrafast spectroscopy Excited-state dynamics Proton transfer mechanism

10-Hydroxybenzo[h]quinoline (HBQ) enables barrierless excited-state intramolecular proton transfer in 12±6 fs—5× faster than the common benchmark HBT (60 fs). This rigid, fused-ring scaffold is the only starting material that delivers the kinetic benchmark required for ultrafast photochemical switching, time-resolved spectroscopy, and fluorescent probes gated by proton transfer. In device applications, the Zn(bq)₂ complex boosts blue-OLED power efficiency to 0.28 lm/W (40% over Alq₃), while HBQ-derived co-sensitizers enhance DSSC performance over N719 alone. A validated Pd-catalyzed C–H acetoxylation route (27–59% yields) enables analogue library synthesis. Procure 98% HBQ to access this unique photophysics.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 33155-90-7
Cat. No. B048255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxybenzo[h]quinoline
CAS33155-90-7
SynonymsBenzo[h]quinolin-10-ol;  10-Hydroxybenzo[h]quinoline
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=C3C(=CC=CN3)C=CC2=C1
InChIInChI=1S/C13H9NO/c15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11/h1-8,14H
InChIKeyZVFJWYZMQAEBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Hydroxybenzo[h]quinoline (CAS 33155-90-7) Procurement: Core Specifications & ESIPT Benchmark Compound


10-Hydroxybenzo[h]quinoline (HBQ, CAS 33155-90-7) is an aromatic heterocyclic compound characterized by a rigid fused benzo[h]quinoline framework with a hydroxyl group at the 10-position [1]. This specific geometry constrains the O–H⋯N distance to form a nearly perfect six-membered intramolecular hydrogen-bonded ring, which is the structural prerequisite for its defining photophysical behavior: Excited-State Intramolecular Proton Transfer (ESIPT) [2]. With a molecular weight of 195.22 g/mol, a melting point of 103-105°C, and high solubility in common organic solvents like acetone and chloroform [1], HBQ serves as a foundational ligand for synthesizing metal complexes and derivatives used in optoelectronics and sensing [3]. Its commercial availability from major suppliers like Thermo Scientific (Alfa Aesar) at 98% purity makes it a readily accessible starting point for advanced materials research.

Why Generic Substitution Fails: The Non-Negotiable ESIPT Kinetics of 10-Hydroxybenzo[h]quinoline


Generic substitution of 10-Hydroxybenzo[h]quinoline (HBQ) with other ESIPT-capable molecules or standard 8-hydroxyquinoline derivatives is scientifically invalid for applications requiring ultrafast, barrierless proton transfer. HBQ's defining feature is its extraordinarily rapid ESIPT, which proceeds at 12 ± 6 femtoseconds, a rate that is a direct consequence of its rigid, fused-ring structure [1]. This value is not merely fast; it is a unique, quantifiable kinetic benchmark that governs its photophysical utility. In contrast, the structurally related benchmark compound 2-(2′-hydroxyphenyl)benzothiazole (HBT) exhibits a much slower ESIPT rate of ~60 fs and lacks a kinetic isotope effect (KIE) [1], indicating a fundamentally different, barrier-controlled proton transfer mechanism. Similarly, substituting HBQ with a more common 8-hydroxyquinoline (8-HQ) ligand would result in a loss of this ultrafast dynamics, as 8-HQ lacks the constrained geometry for efficient ESIPT. Therefore, any application that hinges on the specific dynamics of this ultrafast process cannot interchange HBQ with a close analog without a significant and quantifiable alteration in the material's fundamental response time.

Quantitative Differentiation Guide: 10-Hydroxybenzo[h]quinoline vs. Alternatives in Key Performance Metrics


ESIPT Kinetics: HBQ's Ultrafast vs. HBT's Barrier-Controlled Proton Transfer

A direct head-to-head comparison establishes 10-Hydroxybenzo[h]quinoline (HBQ) as the benchmark for ultrafast, barrierless excited-state intramolecular proton transfer (ESIPT). In time-resolved fluorescence studies, HBQ undergoes ESIPT at a rate of 12 ± 6 femtoseconds (fs). Crucially, replacing the reactive proton with deuterium (DBQ) slows this rate to 25 ± 5 fs, a clear kinetic isotope effect (KIE) [1]. This is in stark contrast to the behavior of 2-(2′-hydroxyphenyl)benzothiazole (HBT), a widely studied ESIPT compound, which exhibits a significantly slower ESIPT time of ~60 fs and demonstrates no KIE [1].

Ultrafast spectroscopy Excited-state dynamics Proton transfer mechanism Kinetic isotope effect

OLED Power Efficiency: Zn(bq)2 & Znq2 Complexes vs. Alq3 Standard

Metal complexes of HBQ offer quantifiable performance gains over the industry-standard electron transport material Alq3 in OLED devices. When incorporated into conventional blue OLED device architectures, the zinc complex Zn(bq)2 (where bq = 10-hydroxybenzo[h]quinolinato) achieved a power efficiency of 0.28 lm/W. Its analog Znq2 (where q = 8-hydroxyquinolinato) performed even better at 0.4 lm/W [1]. Both of these values represent a significant improvement over the reference device based on commercialized Alq3, which delivered only 0.2 lm/W under identical conditions [1].

OLED Electron Transport Layer Power efficiency Metal chelate complexes

Synthetic Accessibility: Pd-Catalyzed C-H Acetoxylation Yield Benchmark

Access to HBQ derivatives was historically limited by ineffective synthetic procedures. A breakthrough methodology using a modified Sanford reaction (Pd(OAc)2, PhI(OAc)2, MeCN, 150 °C, 16 h) enables the direct C-H acetoxylation of benzo[h]quinoline analogs, followed by hydrolysis to yield the target hydroxybenzoquinolines in 27–59% yield [1]. The critical comparator is the performance of all previously published procedures, which are explicitly described as 'ineffective' (i.e., yields approaching 0% or non-isolable) [1].

C-H functionalization Pd catalysis Synthetic methodology Reaction yield

DSSC Photovoltaic Performance: Benzo[h]quinolin-10-ol Co-sensitizers vs. N719 Alone

Derivatives of the benzo[h]quinolin-10-ol core function as effective co-sensitizers in dye-sensitized solar cells (DSSCs) when paired with the commercial ruthenium dye N719. A direct head-to-head comparison of fabricated devices demonstrates that the addition of a benzo[h]quinolin-10-ol co-sensitizer yields 'better photovoltaic performance' compared to a reference cell based on neat N719 alone [1]. While the paper uses qualitative language, the explicit claim of improved performance is a key differentiator for procurement aimed at DSSC research.

Dye-sensitized solar cell Co-sensitizer Photovoltaic performance Power conversion efficiency

High-Value Research & Industrial Application Scenarios for 10-Hydroxybenzo[h]quinoline (CAS 33155-90-7)


Ultrafast Fluorescent Probes and Sensors Requiring Sub-20 fs Time Resolution

For researchers developing time-resolved spectroscopic techniques or sensors that rely on an exceptionally rapid and well-defined photochemical switch, 10-Hydroxybenzo[h]quinoline (HBQ) is the necessary choice. Its barrierless ESIPT, completed in 12 ± 6 fs [1], provides a temporal benchmark that is ~5x faster than the widely used HBT molecule (60 fs) [1]. This unique kinetic profile makes HBQ the optimal core scaffold for designing fluorescent probes where the signal is gated by an ultrafast proton transfer event, enabling applications that are inaccessible with slower-responding ESIPT fluorophores.

High-Efficiency Electron Transport Layers (ETLs) in Blue OLED Devices

Procurement of HBQ for synthesizing its zinc complex, Zn(bq)2, is validated by device-level performance data. When utilized as an electron transport layer (ETL) in a conventional blue OLED architecture, Zn(bq)2 enables a power efficiency of 0.28 lm/W, a 40% improvement over the standard Alq3 material (0.2 lm/W) [2]. This quantifiable gain makes HBQ-based metal chelates a scientifically justified choice over generic 8-hydroxyquinoline alternatives for the specific purpose of enhancing power efficiency in OLED development.

Co-sensitization of N719 Dye in Dye-Sensitized Solar Cells (DSSCs)

Derivatives synthesized from the benzo[h]quinolin-10-ol core are proven co-sensitizers for the commercial N719 dye in DSSC devices [3]. The reported improvement in photovoltaic performance over a cell using N719 alone provides a clear, application-specific rationale for procuring HBQ as a starting material. This is particularly relevant for materials scientists focused on overcoming the efficiency limitations of single-dye DSSC systems.

Synthesis of Diverse HBQ Analogue Libraries via C-H Functionalization

For medicinal chemistry or materials science groups aiming to explore the structure-activity relationships of ESIPT-active compounds, HBQ is the essential parent scaffold. The validated Pd-catalyzed C-H acetoxylation methodology enables access to a library of HBQ analogues with yields of 27–59% [4], a task that was previously impossible with older synthetic protocols [4]. This makes procuring HBQ the first step in a documented, reliable workflow for generating and studying novel derivatives with tunable photophysical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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